molecular formula C14H14N2O4 B11133963 methyl N-[(1-hydroxyisoquinolin-4-yl)carbonyl]-beta-alaninate

methyl N-[(1-hydroxyisoquinolin-4-yl)carbonyl]-beta-alaninate

Cat. No.: B11133963
M. Wt: 274.27 g/mol
InChI Key: TYBXWOMKNXZKHP-UHFFFAOYSA-N
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Description

METHYL 3-[(1-OXO-1,2-DIHYDROISOQUINOLIN-4-YL)FORMAMIDO]PROPANOATE is a complex organic compound that belongs to the class of dihydroisoquinolinones. This compound is characterized by its unique structure, which includes a dihydroisoquinolinone core, a formamido group, and a propanoate ester. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-[(1-OXO-1,2-DIHYDROISOQUINOLIN-4-YL)FORMAMIDO]PROPANOATE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of scalable reaction conditions and efficient purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-[(1-OXO-1,2-DIHYDROISOQUINOLIN-4-YL)FORMAMIDO]PROPANOATE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of METHYL 3-[(1-OXO-1,2-DIHYDROISOQUINOLIN-4-YL)FORMAMIDO]PROPANOATE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 3-[(1-OXO-1,2-DIHYDROISOQUINOLIN-4-YL)FORMAMIDO]PROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its formamido and propanoate ester groups differentiate it from other dihydroisoquinolinone derivatives, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

methyl 3-[(1-oxo-2H-isoquinoline-4-carbonyl)amino]propanoate

InChI

InChI=1S/C14H14N2O4/c1-20-12(17)6-7-15-14(19)11-8-16-13(18)10-5-3-2-4-9(10)11/h2-5,8H,6-7H2,1H3,(H,15,19)(H,16,18)

InChI Key

TYBXWOMKNXZKHP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC(=O)C1=CNC(=O)C2=CC=CC=C21

Origin of Product

United States

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